![molecular formula C14H9IN2 B14804355 4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile is an organic compound with the molecular formula C14H9IN2. It is a derivative of benzonitrile, featuring an imine group and an iodine atom attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-iodoaniline and 4-formylbenzonitrile. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Formation of 4-{(E)-[(4-aminophenyl)imino]methyl}benzonitrile.
Oxidation: Formation of oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(4-bromophenyl)imino]methyl}benzonitrile
- 4-{[(4-chlorophenyl)imino]methyl}benzonitrile
- 4-{[(4-fluorophenyl)imino]methyl}benzonitrile
Uniqueness
4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its halogenated analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Eigenschaften
Molekularformel |
C14H9IN2 |
|---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
4-[(4-iodophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C14H9IN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H |
InChI-Schlüssel |
IVKHXRHCNKRNLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)

![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)

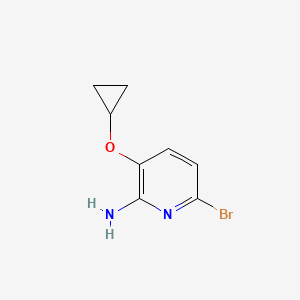
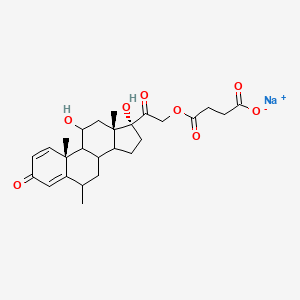

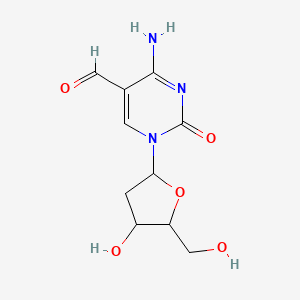
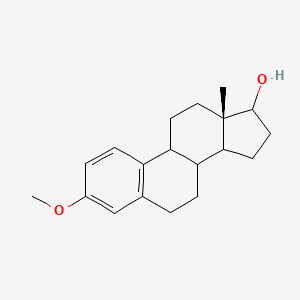
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
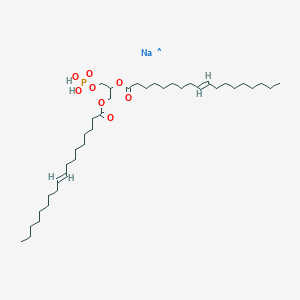
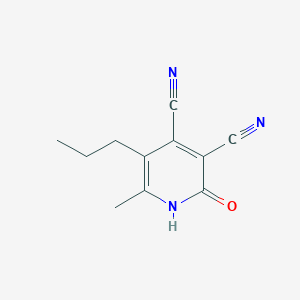
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
